Tert-butyl (2S,3S)-3-phenylaziridine-2-carboxylate
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Overview
Description
Tert-butyl (2S,3S)-3-phenylaziridine-2-carboxylate: is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group and a phenyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3S)-3-phenylaziridine-2-carboxylate typically involves the following steps:
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Formation of the Aziridine Ring: : The aziridine ring can be formed through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine. The reaction conditions often involve the use of a base to facilitate the ring closure.
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Introduction of the Tert-butyl Ester Group: : The tert-butyl ester group can be introduced through esterification reactions. One common method involves the reaction of the aziridine with tert-butyl chloroformate in the presence of a base like triethylamine.
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Attachment of the Phenyl Group: : The phenyl group can be introduced through various methods, such as nucleophilic substitution or palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The aziridine ring can undergo oxidation reactions to form oxaziridines or other oxidized products. Common oxidizing agents include peracids and hydrogen peroxide.
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Reduction: : Reduction of the aziridine ring can lead to the formation of amines. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
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Substitution: : The aziridine ring is highly reactive towards nucleophiles, making it suitable for substitution reactions. Nucleophiles such as amines, thiols, and halides can open the aziridine ring to form substituted products.
Common Reagents and Conditions
Oxidation: Peracids, hydrogen peroxide
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Amines, thiols, halides
Major Products Formed
Oxidation: Oxaziridines, other oxidized derivatives
Reduction: Amines
Substitution: Substituted aziridines
Scientific Research Applications
Tert-butyl (2S,3S)-3-phenylaziridine-2-carboxylate has several applications in scientific research:
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Chemistry: : It serves as a valuable intermediate in the synthesis of complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
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Biology: : Aziridines are studied for their potential biological activity, including antimicrobial and anticancer properties. The presence of the phenyl group may enhance its interaction with biological targets.
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Medicine: : Research into aziridine-containing compounds explores their potential as therapeutic agents. Their ability to form covalent bonds with biological molecules makes them candidates for drug development.
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Industry: : In the chemical industry, aziridines are used in the production of polymers, coatings, and adhesives. Their reactivity allows for the modification of material properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S,3S)-3-phenylaziridine-2-carboxylate involves its reactivity towards nucleophiles. The strained aziridine ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity can be harnessed in various chemical transformations and interactions with biological molecules. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme inhibition or covalent modification of proteins.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-alkyl/alkenylglutamates: These compounds share a similar structural motif with aziridines and are used in the synthesis of biologically significant amino acids.
Tert-butyl esters: These esters are commonly used in organic synthesis and share the tert-butyl group with the compound .
Uniqueness
Tert-butyl (2S,3S)-3-phenylaziridine-2-carboxylate is unique due to its combination of a strained aziridine ring, a phenyl group, and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 3-phenylaziridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10(14-11)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJENAWGNJMLOIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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